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Compound of Interest

Compound Name: Lapdap

Cat. No.: B1244401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosing and

administration protocols for Lapdap™ (a fixed-dose combination of chlorproguanil and

dapsone) as documented in various clinical studies for the treatment of uncomplicated

Plasmodium falciparum malaria.

1. Introduction

Lapdap™ was developed as a low-cost, rapidly eliminated, synergistic antifolate combination

therapy for malaria.[1][2][3] Its rapid elimination was considered advantageous in reducing the

selection pressure for drug-resistant parasites.[1][3] Clinical trials have investigated Lapdap™

as a standalone treatment and in combination with artesunate.[4][5][6] However, due to

concerns about hemolytic anemia in patients with glucose-6-phosphate dehydrogenase

(G6PD) deficiency, the development of Lapdap™ and its combination with artesunate was

halted, and the product was withdrawn in 2008.[7][8] These protocols are provided for

informational and research purposes.

2. Drug Formulations

In clinical studies, Lapdap™ was available in two fixed-dose tablet strengths:

Pediatric Tablets: 15 mg chlorproguanil / 18.75 mg dapsone.[9]
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Adult Tablets: 80 mg chlorproguanil / 100 mg dapsone.[4][9]

For young children unable to swallow tablets, a suspension was prepared by crushing the

tablets and mixing them with water.[9]

3. Dosing Regimens

The target dose for Lapdap™ in most clinical trials was 2.0 mg/kg of chlorproguanil and 2.5

mg/kg of dapsone, administered once daily for three consecutive days.[4][5][9]

Table 1: Standard Dosing of Lapdap™ (Chlorproguanil-Dapsone)

Patient Group
Chlorproguanil
(CPG) Dose

Dapsone
(DDS) Dose

Administration
Frequency

Duration

Adults 2.0 mg/kg 2.5 mg/kg Once Daily 3 Days

Children 2.0 mg/kg 2.5 mg/kg Once Daily 3 Days

Table 2: Dosing of Lapdap™ in Combination Therapy with Artesunate

Treatment
Arm

Chlorprogu
anil (CPG)
Dose

Dapsone
(DDS) Dose

Artesunate
(AS) Dose

Administrat
ion
Frequency

Duration

CPG-DDS

Alone
2.0 mg/kg 2.5 mg/kg N/A Once Daily 3 Days

CPG-DDS +

AS (Low

Dose)

2.0 mg/kg 2.5 mg/kg 1.0 mg/kg Once Daily 3 Days

CPG-DDS +

AS (Mid

Dose)

2.0 mg/kg 2.5 mg/kg 2.0 mg/kg Once Daily 3 Days

CPG-DDS +

AS (High

Dose)

2.0 mg/kg 2.5 mg/kg 4.0 mg/kg Once Daily 3 Days
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Note: The combination therapy studies aimed to determine the most effective and safe dose of

artesunate to be combined with the standard Lapdap™ regimen.[4][6]

4. Experimental Protocols

The following protocols are synthesized from methodologies reported in clinical trials of

Lapdap™.

4.1. Patient Screening and Enrollment Protocol

Inclusion Criteria:

Patients with acute, uncomplicated P. falciparum malaria, confirmed by microscopic

examination of blood smears.[10]

Fever at screening (e.g., ≥ 37.5°C) or a history of fever within the preceding 24 hours.[10]

Minimum weight requirements (e.g., ≥ 7.5 kg).[10]

Hemoglobin levels above a certain threshold (e.g., ≥ 7 g/dL).[10]

Informed consent from the patient or their parent/guardian.[10]

Exclusion Criteria:

Signs of severe or complicated malaria.[10]

Known hypersensitivity to chlorproguanil, dapsone, or other study medications.[10]

Recent use of other antimalarial drugs within a specified timeframe (e.g., within 7 to 28

days, depending on the drug's half-life).[4][10]

Known G6PD deficiency (in later studies or where testing was available).[8]

Pregnancy.[4]

4.2. Drug Administration and Monitoring Protocol

Dose Calculation and Administration:
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Patient weight is recorded to calculate the appropriate dose based on the mg/kg protocol.

[9]

The calculated dose is achieved using a combination of the available tablet strengths

(e.g., half, one, one and a half, or two tablets).[4][6]

The drug is administered orally, once daily for three days.[4][5]

For patients who vomit within 30 minutes of administration, the full dose is re-

administered. If vomiting occurs between 30 and 60 minutes, half the dose may be re-

administered.[9]

In-patient Monitoring (Days 0-3):

Patients are typically hospitalized for the 3-day treatment period for close observation and

procedures.[4][11]

Clinical assessments and recording of adverse events are conducted regularly.[11]

Blood samples are collected at specified time points for parasitological assessment (e.g.,

at 0, 6, 12, 18, 24, 36, 42, 48, and 72 hours).[4]

4.3. Post-Treatment Follow-up Protocol

Out-patient Visits:

Patients are discharged after the 3-day treatment period and asked to return for follow-up

visits.[4]

Typical follow-up schedules include visits on Day 7 and Day 14.[4][11] Some studies

extended follow-up to Day 28.[1][5]

Efficacy and Safety Assessments:

Blood smears are taken at each follow-up visit to assess for parasitemia.[4]

The primary efficacy endpoint is often the parasitological cure rate at a specific time point

(e.g., Day 14 or Day 28), sometimes corrected by polymerase chain reaction (PCR) to
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distinguish between recrudescence and new infections.[5]

Secondary endpoints may include parasite clearance time, fever clearance time, and the

incidence of gametocytemia.[4]

Safety is evaluated by monitoring adverse events and changes in hematological

parameters, with a particular focus on hemoglobin levels.[5][8]

5. Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial of Lapdap™.

Patient Screening Inclusion Criteria Met?
(e.g., Uncomplicated Malaria, Fever)

Exclusion from StudyNo

Randomization

Yes

Treatment Arm A
(e.g., CPG-DDS Alone)

Treatment Arm B
(e.g., CPG-DDS + Artesunate)

In-Patient Monitoring (Days 0-2)
- Daily Dosing

- Blood Smears
- Safety Assessment

Discharge (Day 3) Out-Patient Follow-Up
(e.g., Day 7, 14, 28)

End-of-Study Assessments
- Efficacy (Cure Rate)

- Safety Analysis

Click to download full resolution via product page

A typical workflow for a randomized controlled clinical trial of Lapdap™.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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